molecular formula C11H12O4 B187753 2-(1-Phenylethyl)propanedioic acid CAS No. 41103-90-6

2-(1-Phenylethyl)propanedioic acid

Cat. No. B187753
CAS RN: 41103-90-6
M. Wt: 208.21 g/mol
InChI Key: AHWJRDQVJRKCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenylethyl)propanedioic acid, also known as Phenylpiracetam, is a nootropic compound that belongs to the racetam family. It was first developed in Russia in 1983 and is a derivative of Piracetam, another nootropic drug. Phenylpiracetam is known for its cognitive-enhancing properties and has been widely studied for its potential use in treating cognitive impairment and neurological disorders.

Mechanism Of Action

2-(1-Phenylethyl)propanedioic acidtam works by increasing the levels of neurotransmitters such as acetylcholine, dopamine, and noradrenaline in the brain. These neurotransmitters are involved in cognitive processes such as memory, learning, and attention. By increasing their levels, 2-(1-Phenylethyl)propanedioic acidtam enhances these cognitive processes.

Biochemical And Physiological Effects

2-(1-Phenylethyl)propanedioic acidtam has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow to the brain, which can improve cognitive function. In addition, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons.

Advantages And Limitations For Lab Experiments

2-(1-Phenylethyl)propanedioic acidtam has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, it is important to note that 2-(1-Phenylethyl)propanedioic acidtam is a controlled substance in some countries and may require special permits for use in lab experiments.

Future Directions

There are several future directions for research on 2-(1-Phenylethyl)propanedioic acidtam. One area of research is to further investigate its potential use in treating cognitive impairment associated with neurological disorders. Another area of research is to explore its potential use in enhancing athletic performance. Finally, more research is needed to fully understand the long-term effects of 2-(1-Phenylethyl)propanedioic acidtam on cognitive function and overall health.

Synthesis Methods

2-(1-Phenylethyl)propanedioic acidtam is synthesized by adding a phenyl group to the Piracetam molecule. The synthesis process involves the reaction of 2-oxo-1-pyrrolidineacetamide with bromoacetophenone to form 2-(2-oxo-4-phenylpyrrolidin-1-yl)butyric acid. This compound is then converted to 2-(1-Phenylethyl)propanedioic acidtam through a series of chemical reactions.

Scientific Research Applications

2-(1-Phenylethyl)propanedioic acidtam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. In addition, 2-(1-Phenylethyl)propanedioic acidtam has been studied for its potential use in treating cognitive impairment associated with neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.

properties

CAS RN

41103-90-6

Product Name

2-(1-Phenylethyl)propanedioic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(1-phenylethyl)propanedioic acid

InChI

InChI=1S/C11H12O4/c1-7(8-5-3-2-4-6-8)9(10(12)13)11(14)15/h2-7,9H,1H3,(H,12,13)(H,14,15)

InChI Key

AHWJRDQVJRKCPR-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O

Other CAS RN

41103-90-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.